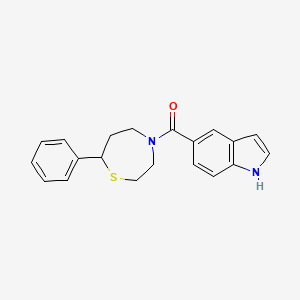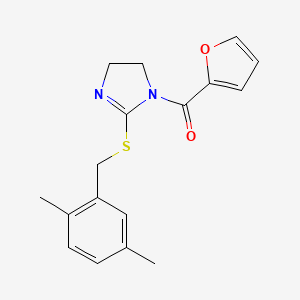![molecular formula C17H19NO4S B2699660 N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-16-4](/img/structure/B2699660.png)
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMSG is a member of the sulfonylurea family of compounds, which are known to modulate insulin secretion and glucose metabolism.
科学的研究の応用
Osmoprotectant in Bacteria
- Osmoprotectant for E. coli : N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been studied for its role as an osmoprotectant molecule, particularly for Escherichia coli. Research indicates that compounds like dimethylthetin, which is structurally similar to glycine betaine and includes substitutions like dimethyl sulfonium for the quaternary nitrogen group, can be effective in promoting bacterial growth in hypertonic environments (Chambers et al., 1987).
Biochemical Interactions and Inhibition
- NMDA Receptor Inhibition : Studies have explored the synthesis of compounds structurally related to N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for their potential to act as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. These compounds have shown promising results in protecting against glutamate-induced toxicity in mouse fibroblast cell lines (Buchstaller et al., 2006).
Herbicide Research
- Herbicide Transport and Environmental Impact : Research has been conducted to understand the environmental impact and transport mechanisms of herbicides like glyphosate (N-(phosphonomethyl) glycine). These studies provide insights into how herbicides and their derivatives interact with soil and water, and their potential environmental consequences (Malone et al., 2004).
Therapeutic Applications
- Potential in HIV Treatment : Derivatives of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been investigated for their potential in treating HIV. These studies focus on indolyl aryl sulfones (IASs), which show inhibitory activities against HIV-1 and have been suggested as promising candidates for clinical trials (Silvestri & Artico, 2005).
Enzyme Inhibition for Diabetes Management
- Aldose Reductase Inhibition : Compounds related to N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been synthesized as potential inhibitors of aldose reductase, an enzyme relevant in the management of complications related to diabetes. Some derivatives have shown significant inhibitory activity, suggesting their potential therapeutic value (Mayfield & Deruiter, 1987).
Agricultural Applications
- Glyphosate-Tolerant Crops : The development of glyphosate-tolerant soybean lines, with glyphosate being a derivative of N-(phosphonomethyl) glycine, represents a significant advancement in agricultural biotechnology. These developments have extended the use of glyphosate as an in-season herbicide for crops like soybeans (Padgette et al., 1995).
Fluorescent Probes in Molecular Biology
- Attachment to RNA for Biological Studies : Research has been conducted on attaching fluorescent probes to tRNA through derivatives of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This has implications for studying molecular interactions and dynamics in biological systems (Schiller & Schechter, 1977).
特性
IUPAC Name |
2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-16(7-5-12)23(21,22)18(11-17(19)20)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCOWLIBIPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Bromophenyl)phenyl]naphthalene](/img/structure/B2699578.png)
![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)
![5-Chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2699598.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)